molecular formula C8H14N2O B585039 Propanamide,  2-(cyclopentylideneamino)- CAS No. 142080-49-7

Propanamide, 2-(cyclopentylideneamino)-

Cat. No.: B585039
CAS No.: 142080-49-7
M. Wt: 154.213
InChI Key: FGKNOXVYHDAMNO-UHFFFAOYSA-N
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Description

Propanamide, 2-(cyclopentylideneamino)-, is an organic compound featuring a propanamide backbone (CH₃CH₂CONH₂) substituted at the second carbon with a cyclopentylideneamino group. The cyclopentylideneamino group, a cyclic imine derivative, may influence solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

142080-49-7

Molecular Formula

C8H14N2O

Molecular Weight

154.213

IUPAC Name

2-(cyclopentylideneamino)propanamide

InChI

InChI=1S/C8H14N2O/c1-6(8(9)11)10-7-4-2-3-5-7/h6H,2-5H2,1H3,(H2,9,11)

InChI Key

FGKNOXVYHDAMNO-UHFFFAOYSA-N

SMILES

CC(C(=O)N)N=C1CCCC1

Synonyms

Propanamide, 2-(cyclopentylideneamino)-

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl- and acetyl-substituted propanamides (e.g., compound 5 in ) exhibit enhanced steric bulk, which may improve thermal stability or alter binding affinity in pharmaceutical contexts .

Physicochemical Properties

Functional groups dictate solubility, stability, and reactivity:

  • Propanamide, 2-(cyclopentylideneamino)-: Likely moderate solubility in polar aprotic solvents (e.g., DMF) due to the amide group, with reduced aqueous solubility from the hydrophobic cyclopentylidene moiety.
  • Propionamidine HCl : High water solubility due to ionic character; reactive amidine group may limit shelf stability .
  • Propionyl chloride : Hydrolytically unstable; reacts vigorously with nucleophiles (e.g., water, alcohols) .

The target compound’s cyclic imine may confer resistance to hydrolysis compared to acyl chlorides, aligning it closer to stable sulfonamides (e.g., compound 5) .

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